

Alstonia scholaris alkaloids chemical profile

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An In-depth Technical Guide on the Chemical Profile of Alstonia scholaris Alkaloids

Introduction

Alstonia scholaris (L.) R. Br., commonly known as the Devil's Tree or Saptaparni, is an evergreen tropical tree belonging to the Apocynaceae family.[1][2][3] It is widely distributed throughout the Indian subcontinent and Southeast Asia and holds a significant place in traditional medicine systems like Ayurveda, Unani, and Siddha for treating a variety of ailments including malaria, asthma, skin conditions, and diarrhea.[3][4] The medicinal properties of this plant are largely attributed to its rich and diverse phytochemical composition, with alkaloids, particularly monoterpenoid indole alkaloids, being the most prominent and pharmacologically significant class of compounds.[1][2][5] This guide provides a comprehensive technical overview of the alkaloidal profile of Alstonia scholaris, detailing quantitative data, experimental protocols for their isolation and characterization, and visualizations of relevant workflows and biological pathways.

Alkaloid Profile and Quantitative Distribution

Alstonia scholaris is a rich source of over 180 alkaloids, primarily of the indole type.[6] The composition and concentration of these alkaloids are tissue-specific and can be influenced by seasonal variations.[7] The major alkaloids identified across different parts of the plant include echitamine, picrinine, picralinal, vallesamine, and scholaricine.[1][7][8] Echitamine is often considered the most important and abundant alkaloid, particularly in the bark.[7][9]

Quantitative analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, has elucidated the distribution of several key alkaloids in various plant tissues. The trunk bark is







generally the most alkaloid-rich part, containing the highest diversity of these compounds.[7] However, for specific alkaloids like picrinine, picralinal, and akuammidine, the fruits are the most abundant source.[7]

Table 1: Quantitative Distribution of Major Alkaloids in Alstonia scholaris



Alkaloid	Leaf (%)	Stem (%)	Trunk Bark (%)	Fruit (%)	Flower (%)
Picrinine	0.015	0.011	0.009	0.052	0.012
Picralinal	0.011	0.009	0.008	0.041	0.010
Akuammidine	0.009	0.007	0.006	0.035	0.008
19 S Scholaricine	0.010	0.008	0.007	0.038	0.009
19,20 E Vallesamine	0.012	0.010	0.008	0.045	0.011
Nb- demethylalsto gustine N- Oxide	-	-	0.014	-	-
Nb- demethylalsto gustine	-	-	0.012	-	-
Echitamine	-	-	0.025	-	-

(Data

summarized

from a 2022

study utilizing

NMR for

quantification.

[7] Values

represent the

percentage of

the specific

alkaloid in the

dried plant

material. "-"

indicates the

alkaloid was



not detected or quantified in that tissue.)

A study on the methanolic leaf extract reported the total alkaloid content to be 15.52 mg/g in the crude extract and 13.6 mg/g in a column-purified fraction.[6]

Experimental Protocols

The isolation and characterization of alkaloids from Alstonia scholaris involve a multi-step process encompassing extraction, fractionation, purification, and structural elucidation.

Extraction and Fractionation

- a) Acid-Base Maceration:[10][11]
- Plant Material Preparation: Dried and powdered plant material (e.g., 500g of leaves) is the starting point.
- Acidic Maceration: The powder is macerated overnight at room temperature in a 1%
 Hydrochloric acid (HCl) solution (pH 2). This protonates the alkaloids, converting them into
 their salt form, which is soluble in the aqueous acidic medium.
- Basification: The mixture is then made alkaline by adding a 25% Ammonium hydroxide (NH4OH) solution to reach a pH of 9. This deprotonates the alkaloid salts, converting them back to their free base form, which has lower solubility in water.
- Extraction: The alkaline mixture is shaken thoroughly and filtered. The filtrate, containing the
 alkaloids, is then typically extracted with an organic solvent like chloroform. The organic layer
 is collected and concentrated under reduced pressure to yield the crude alkaloid extract.
- b) Solvent Extraction and Fractionation:[12]
- Initial Extraction: Powdered dried bark (e.g., 20 kg) is extracted exhaustively with 85-95% ethanol at room temperature or using a Soxhlet apparatus.[6][12] The solvent is then evaporated in vacuo (at 40°C) to obtain a crude ethanolic extract.



- Solvent Partitioning: The crude extract is suspended in distilled water and sequentially
 partitioned with solvents of increasing polarity. This process separates compounds based on
 their solubility. A typical sequence is:
 - Hexane (to remove non-polar constituents)
 - Chloroform (often contains the bulk of the alkaloids)
 - Ethyl acetate
 - n-Butanol
- Each fraction is collected, and the solvent is removed using a rotary evaporator to yield different fractions for further analysis.

Purification and Isolation

- a) Column Chromatography (CC):[10][11]
- Stationary Phase: Silica gel (mesh size 60-120 or 60-80) is commonly used as the stationary phase, packed into a glass column.
- Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase combination is Hexane and Ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 14:6).[10]
- Fraction Collection: The eluent is collected in fractions (e.g., 10 ml each). The composition of each fraction is monitored using Thin Layer Chromatography (TLC).
- Pooling and Crystallization: Fractions with similar TLC profiles (i.e., the same Rf value) are combined, concentrated, and left for crystallization to obtain pure compounds.[10]
- b) High-Performance Liquid Chromatography (HPLC/UHPLC):[12][13]
- System: An Ultra-High Performance Liquid Chromatography (UHPLC) system coupled with a mass spectrometer is highly effective for separation and identification.[13]



- Column: A reverse-phase column, such as an ACQUITY UPLC CSH C18 column (e.g., 2.1×100mm, 1.7μm), is typically used.[13]
- Mobile Phase: A gradient of acetonitrile and water (often containing 0.3% formic acid to improve peak shape and ionization) is used for elution.[13]
- Detection: Detection can be done using a UV detector (e.g., at 250 nm) or by mass spectrometry.[12][13]

Characterization and Structural Elucidation

- a) Spectroscopic Techniques:
- UV-Visible Spectroscopy: Used for preliminary characterization. An isolated compound from the leaves showed a λmax at 297 nm in methanol.[10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for structural elucidation.[7] 1D NMR (1H NMR) provides initial information about the proton environment. 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to determine the complete carbon skeleton and establish the connectivity of atoms within the molecule.[5][7]
- Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with a chromatography system (e.g., qTOF-MS), provides accurate mass measurements, which are used to determine the elemental composition and molecular formula of the alkaloids.[13]
- b) Other Techniques:
- Thin Layer Chromatography (TLC): Used to monitor the separation process and determine
 the purity of isolated compounds by calculating the Retention factor (Rf) value. For example,
 an isolated alkaloid showed an Rf value of 0.55 in a Hexane:Ethyl acetate (65:35) solvent
 system.[10]
- Melting Point Determination: The melting point of a crystallized compound is a key indicator of its purity. A pure alkaloid was found to have a melting point of 132-134°C.[10]

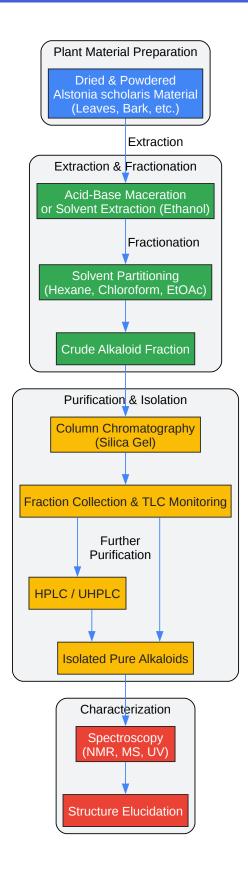
Visualizations: Workflows and Pathways



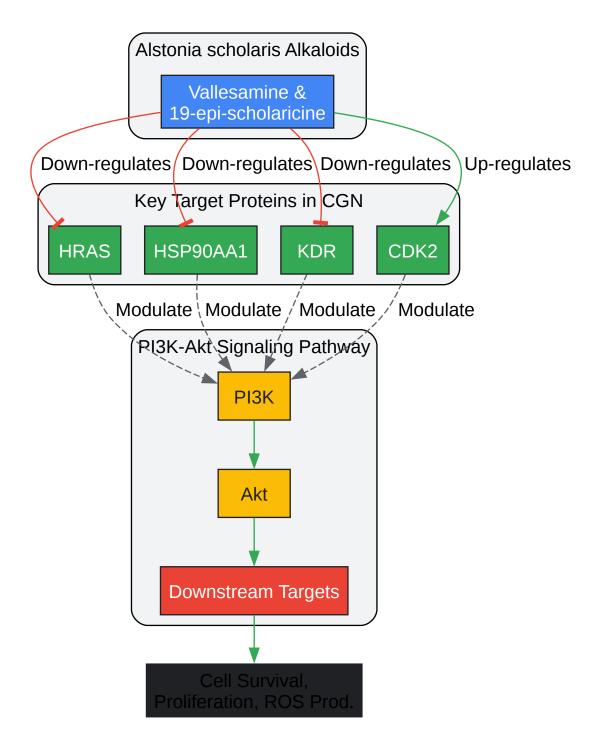
Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction, isolation, and identification of alkaloids from Alstonia scholaris.









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References

- 1. phcogrev.com [phcogrev.com]
- 2. ddtjournal.net [ddtjournal.net]
- 3. researchgate.net [researchgate.net]
- 4. A review Study of The Chemical Constituents and Pharmacological Activities of Alstonia scholaris linn | University of Thi-Qar Journal of Science [jsci.utq.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. phytojournal.com [phytojournal.com]
- 7. Assessment of Tissue Specific Distribution and Seasonal Variation of Alkaloids in Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological investigation of indole alkaloids from Alstonia scholaris against chronic glomerulonephritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. ijpsr.com [ijpsr.com]
- 13. Characterization of chemical constituents and rats metabolites of an alkaloidal extract of Alstonia scholaris leaves by liquid chromatography coupled with mass spectrometry -PubMed [pubmed.ncbi.nlm.nih.gov]
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